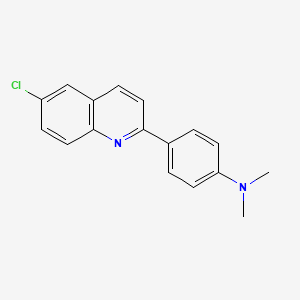
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline typically involves the reaction of 6-chloroquinoline with N,N-dimethylaniline. One common method involves the use of a catalyst and specific reaction conditions to facilitate the formation of the desired product. For example, a solution of crotonaldehyde in toluene and 4-chloroaniline in aqueous hydrochloric acid can be stirred at 100°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles that can replace the chlorine atom under specific conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: Due to its biological activity, it is being explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquinine: Known for its antimalarial properties.
Quinine Salicylate: Used as an antipyretic and analgesic.
N-(6-Chloroquinolin-2-yl)acetamide: Another quinoline derivative with potential biological activity.
Uniqueness
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Eigenschaften
Molekularformel |
C17H15ClN2 |
|---|---|
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)15-7-3-12(4-8-15)16-9-5-13-11-14(18)6-10-17(13)19-16/h3-11H,1-2H3 |
InChI-Schlüssel |
HAFRTZKCGPFBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



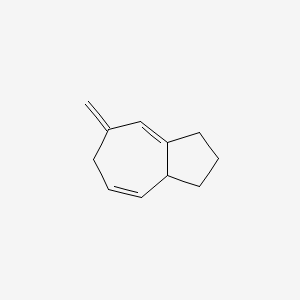
![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
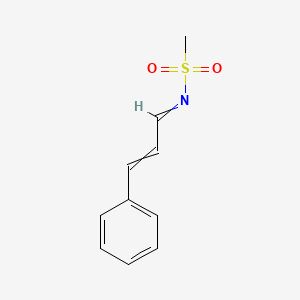
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
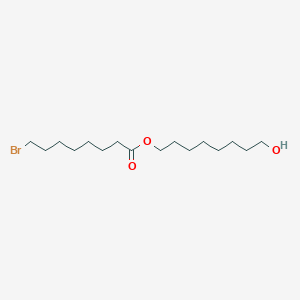
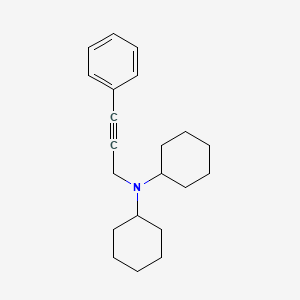


![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
